Carpachromene

Diabetes Metabolic disorders Insulin resistance

Carpachromene is a prenylated pyranoflavonoid with a unique 2,2-dimethylpyrano ring, delivering consistent multi-enzyme inhibition (urease IC50 27 μM, tyrosinase 40 μM, PDE 209 μM) for anti-ulcer, anti-melanogenic, and respiratory research. It serves as a dual-mechanism insulin resistance tool compound—α-glucosidase inhibition plus IR/IRS1/PI3K/Akt pathway activation—and a validated KRAS G12D inhibitor scaffold (docking score −8.64 kcal/mol). Unlike non-prenylated flavonoids, this purified active principle outperforms crude extracts and provides a polypharmacological fingerprint essential for reproducible studies.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
CAS No. 57498-96-1
Cat. No. B104496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpachromene
CAS57498-96-1
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C
InChIInChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3
InChIKeyYXOATFKTEDZPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Carpachromene (CAS 57498-96-1) Technical Reference for Research Procurement


Carpachromene (CAS 57498-96-1) is a prenylated pyranoflavonoid natural product isolated from various plant sources including Garcinia xanthochymus, Ficus benghalensis, and Ficus formosana [1]. It possesses a characteristic 2,2-dimethylpyrano ring fused to the flavonoid core structure (molecular formula C20H16O5, exact mass 336.0998 g/mol) [2]. The compound exhibits multifunctional enzyme inhibitory activities across multiple therapeutic target classes, distinguishing it from non-prenylated flavonoids that lack the dimethylpyrano moiety and its associated binding properties [3].

Why Structurally Similar Flavonoids Cannot Replace Carpachromene in Targeted Research Applications


Carpachromene's 2,2-dimethylpyrano ring fused at the 7,8-position of the flavonoid core creates a unique spatial architecture that significantly influences its target-binding profile and physicochemical properties. Substitution with non-prenylated flavonoids such as kaempferol, apigenin, or acacetin fundamentally alters the compound's enzyme inhibition spectrum—these simpler flavonoids generally lack the consistent multi-enzyme inhibitory profile observed with carpachromene across urease, tyrosinase, and phosphodiesterase targets [1]. Even closely related methylated derivatives such as carpachromene dimethyl ether (di-O-methylcarpachromene, CAS 61828-61-3) exhibit altered topological polar surface area (TPSA 54.00 Ų vs 76.00 Ų for carpachromene), which can affect membrane permeability and target interactions [2]. These structural distinctions render generic flavonoid substitution invalid for research requiring the compound's specific polypharmacological fingerprint.

Quantitative Differentiation Evidence for Carpachromene Procurement Decision-Making


α-Glucosidase Inhibition with Downstream Insulin Signaling Pathway Modulation

Carpachromene demonstrates functional antidiabetic activity through dual mechanisms: α-glucosidase enzyme inhibition coupled with intracellular insulin signaling restoration. In an insulin-resistant HepG2 cell model (HepG2/IRM), carpachromene at 20 μg/mL significantly reduced glucose concentration in a concentration- and time-dependent manner while simultaneously increasing cellular glycogen content [1]. The compound significantly elevated the phosphorylated/total protein expression ratios of IR, IRS1, PI3K, Akt, GSK3, and FoxO1—core components of the insulin signaling cascade [1]. Notably, cell viability remained >90% at concentrations of 6.3, 10, and 20 μg/mL, indicating a favorable therapeutic window for metabolic studies [1]. This combined mechanism distinguishes carpachromene from acarbose and other standard α-glucosidase inhibitors that act solely through enzyme inhibition without intracellular signaling engagement.

Diabetes Metabolic disorders Insulin resistance Glucose metabolism

Multi-Enzyme Inhibitory Profile with Comparative Quantification Against Reference Inhibitors

Carpachromene exhibits broad-spectrum enzyme inhibition with quantified potency across three distinct therapeutic targets. Against urease, carpachromene achieved 92.87 ± 1.54% inhibition with IC50 = 27.09 ± 1.65 μM, performance closely approaching the reference inhibitor thiourea (97.99 ± 1.65% inhibition, IC50 = 21.09 ± 1.07 μM) [1]. Against tyrosinase, carpachromene demonstrated 84.80 ± 1.25% inhibition with IC50 = 40.54 ± 2.00 μM, comparable to kojic acid (86.08 ± 1.09% inhibition, IC50 = 43.98 ± 1.10 μM) [1]. Against phosphodiesterase, carpachromene exhibited 89.54 ± 2.00% inhibition with IC50 = 209.43 ± 1.87 μM, notably more potent than the reference inhibitor EDTA (87.32 ± 1.78% inhibition, IC50 = 264.09 ± 1.09 μM) [1]. The crude methanolic extract from the same source consistently showed lower inhibition across all three enzymes (urease 72.09%, tyrosinase 70.98%, phosphodiesterase 82.98%), confirming that the isolated carpachromene compound, rather than other extract constituents, drives the observed activity [1].

Enzyme inhibition Urease Tyrosinase Phosphodiesterase Polypharmacology

Anti-Inflammatory Mechanism via Dual iNOS/COX-2 Protein Expression Blockade

In LPS-stimulated RAW264.7 mouse macrophages, carpachromene blocks the protein expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)—two key pro-inflammatory enzymes [1]. This dual blockade represents a distinct mechanism from direct enzymatic COX inhibition (e.g., NSAIDs such as ibuprofen or celecoxib), as carpachromene acts at the protein expression level rather than by competitive enzyme active-site binding. Within the same bioassay-guided fractionation study, carpachromene was identified alongside kaempferol and psoralen as one of five compounds demonstrating potent anti-inflammatory activity; all three compounds exhibited comparable iNOS/COX-2 protein expression blockade [1]. However, carpachromene's structural distinction (prenylated pyranoflavonoid) from kaempferol (non-prenylated flavonol) and psoralen (furanocoumarin) provides differentiated chemical properties for structure-activity relationship studies.

Inflammation Macrophage iNOS COX-2 Immunology

In Silico KRAS G12D Mutant Binding Affinity Comparable to Reference Inhibitor

In a molecular docking screen of 925 bioflavonoids targeting the switch I/II regions of the KRAS G12D mutant, carpachromene emerged as one of four lead compounds with a calculated binding affinity of −8.64 kcal/mol [1]. This value closely approximates that of the reference KRAS SI/II inhibitor BI-2852 (−8.59 kcal/mol) and falls within a narrow range alongside the other lead candidates: 5-dehydroxyparatocarpin K (−8.8 kcal/mol), sanggenone H (−8.62 kcal/mol), and kuwanol C (−8.58 kcal/mol) [1]. The KRAS G12D mutation is prevalent in pancreatic, colon, and lung cancers and has historically been considered undruggable due to its smooth surface lacking suitable binding pockets [1]. These computational findings position carpachromene as a structurally distinct starting scaffold for KRAS inhibitor development, with a binding profile comparable to the established reference compound BI-2852.

Cancer KRAS mutation Molecular docking Computational chemistry Oncology

Research and Industrial Application Scenarios for Carpachromene (CAS 57498-96-1) Based on Quantified Evidence


Insulin Resistance and Type 2 Diabetes Mechanistic Research

Carpachromene serves as a dual-mechanism tool compound for investigating insulin resistance pathways. In HepG2/IRM insulin-resistant cell models, the compound at 20 μg/mL reduces glucose concentration while simultaneously increasing glycogen content and upregulating phosphorylated IR, IRS1, PI3K, Akt, GSK3, and FoxO1 protein expression ratios [3]. Cell viability remains >90% at working concentrations up to 20 μg/mL, enabling metabolic studies without confounding cytotoxicity [3]. Researchers investigating the intersection of α-glucosidase inhibition and intracellular insulin signaling will find carpachromene uniquely positioned compared to acarbose (enzyme inhibition only) or metformin (signaling without α-glucosidase inhibition).

Polypharmacology Screening and Multi-Target Enzyme Inhibition Studies

Carpachromene enables simultaneous investigation of three therapeutically distinct enzyme targets from a single compound source. With quantified IC50 values of 27.09 μM (urease), 40.54 μM (tyrosinase), and 209.43 μM (phosphodiesterase), carpachromene provides a validated positive control for enzyme inhibition assays spanning anti-ulcer, anti-melanogenic/antibrowning, and respiratory disease applications [3]. The compound's activity consistently exceeds that of the crude extract across all three targets (crude extract: urease 72.09%, tyrosinase 70.98%, phosphodiesterase 82.98%), confirming the isolated compound as the active principle and justifying procurement of purified carpachromene over crude plant material [3].

Anti-Inflammatory Pathway Analysis via iNOS/COX-2 Expression Regulation

Carpachromene functions as a tool compound for studying post-transcriptional or translational regulation of inflammatory enzymes. In LPS-stimulated RAW264.7 macrophages, carpachromene blocks iNOS and COX-2 protein expression without direct enzymatic active-site inhibition [3]. This expression-level mechanism distinguishes it from NSAID-type COX inhibitors and positions carpachromene as a comparator for studies investigating upstream inflammatory signaling pathways, transcriptional regulation, or protein stability mechanisms affecting iNOS and COX-2 levels.

KRAS G12D Inhibitor Discovery and Computational Chemistry Validation

Carpachromene represents a purchasable, natural product-derived scaffold for KRAS G12D inhibitor development with computationally validated binding affinity (−8.64 kcal/mol) comparable to the reference inhibitor BI-2852 (−8.59 kcal/mol) [3]. The compound can serve as a positive control or starting scaffold in structure-based drug design campaigns targeting the switch I/II regions of KRAS G12D, a mutation prevalent in pancreatic, colorectal, and lung malignancies. The compound's availability from commercial vendors enables experimental validation of computational predictions without the need for custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carpachromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.